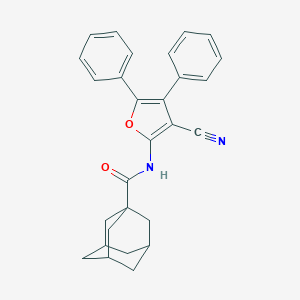![molecular formula C20H25N5O2S2 B305995 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305995.png)
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. The purpose of
Mecanismo De Acción
The mechanism of action of 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have shown that this compound has the ability to modulate GABA receptors, which are important targets for the treatment of anxiety and insomnia. Additionally, this compound has been shown to inhibit the growth of certain fungi and viruses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide are not fully understood. However, studies have shown that this compound has the ability to modulate GABA receptors, which are important targets for the treatment of anxiety and insomnia. Additionally, this compound has been shown to inhibit the growth of certain fungi and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide for lab experiments include its potential as an antifungal and antiviral agent, as well as its ability to modulate GABA receptors. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For the study of 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide include further research into its mechanism of action, as well as its potential as an antifungal and antiviral agent. Additionally, this compound could be studied further as a tool for the study of protein-protein interactions. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of 4-isopropylphenol with ethyl bromoacetate to form ethyl 4-isopropylphenylacetate. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 4-ethyl-5-mercapto-1,2,4-triazole-3-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been extensively studied in scientific research for its potential in various fields. In medicinal chemistry, this compound has shown potential as an antifungal and antiviral agent. In pharmacology, this compound has shown potential as a modulator of GABA receptors, which are important targets for the treatment of anxiety and insomnia. In biochemistry, this compound has shown potential as a tool for the study of protein-protein interactions.
Propiedades
Nombre del producto |
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
|---|---|
Fórmula molecular |
C20H25N5O2S2 |
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H25N5O2S2/c1-5-25-17(11-27-16-8-6-15(7-9-16)13(2)3)23-24-20(25)28-12-18(26)22-19-21-10-14(4)29-19/h6-10,13H,5,11-12H2,1-4H3,(H,21,22,26) |
Clave InChI |
BRZBGBMPATVHMC-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC=C(S2)C)COC3=CC=C(C=C3)C(C)C |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=NC=C(S2)C)COC3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B305912.png)

![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B305915.png)
![Ethyl 5-acetyl-2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B305917.png)
![N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B305921.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B305924.png)
![N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305926.png)
![N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305928.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B305929.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305930.png)
![N-cyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305932.png)
![N-{1-[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305933.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B305934.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B305935.png)